

Lisaftoclax: A Technical Guide to its BCL-2-Mediated Apoptosis Pathway

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Compound of Interest

Compound Name: *Lisaftoclax*

Cat. No.: *B3028529*

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Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a critical balance between cell survival and programmed cell death.^{[1][2]} Dysregulation of these proteins, particularly the overexpression of anti-apoptotic members like Bcl-2, is a hallmark of many hematologic malignancies, allowing cancer cells to evade apoptosis and promoting tumor progression.^{[2][3]}

Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable, and highly selective BCL-2 inhibitor.^{[2][4]} As a potent BH3 mimetic, it was designed to specifically restore the natural process of apoptosis in cancer cells dependent on BCL-2 for survival.^{[2][4]} This technical guide provides an in-depth overview of the molecular mechanism of **Lisaftoclax**, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core pathways involved in its pro-apoptotic activity.

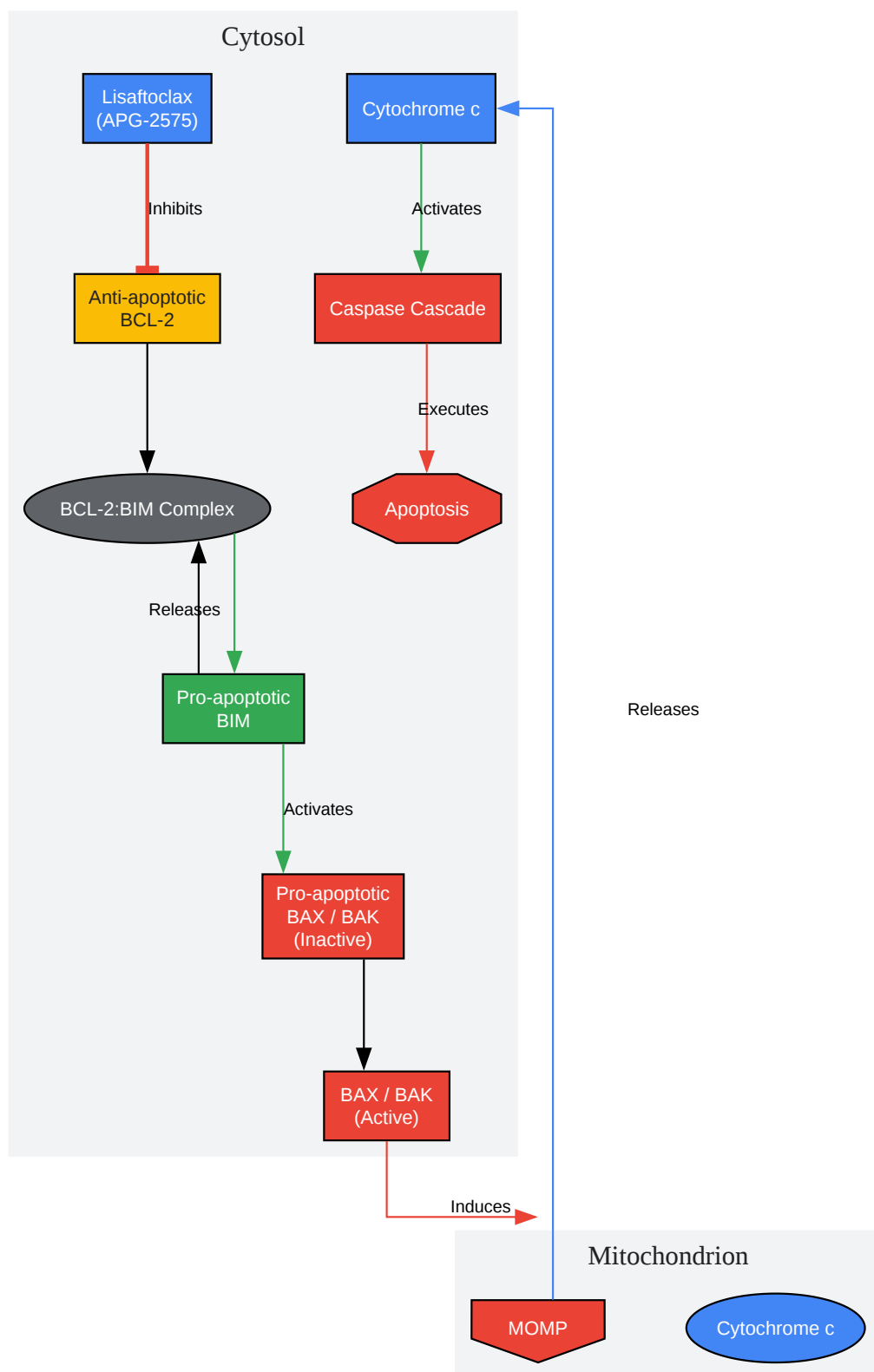
Core Mechanism of Action

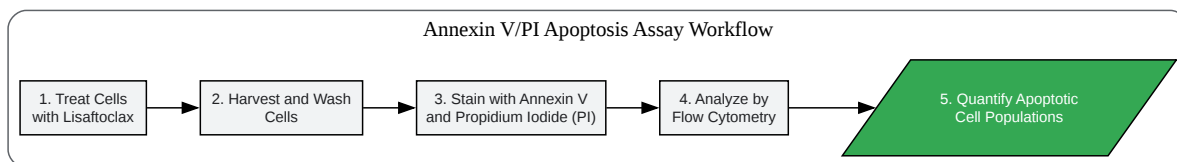
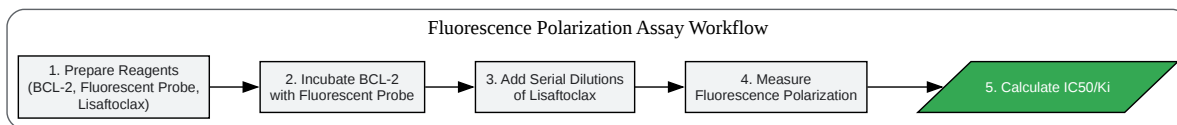
Lisaftoclax functions as a BH3 mimetic, selectively binding to the BCL-2 homology domain 3 (BH3) binding groove on the BCL-2 protein with high affinity.^{[1][2]} This action competitively displaces pro-apoptotic BH3-only proteins, most notably BIM, from the BCL-2 protein.^{[1][2][5]}

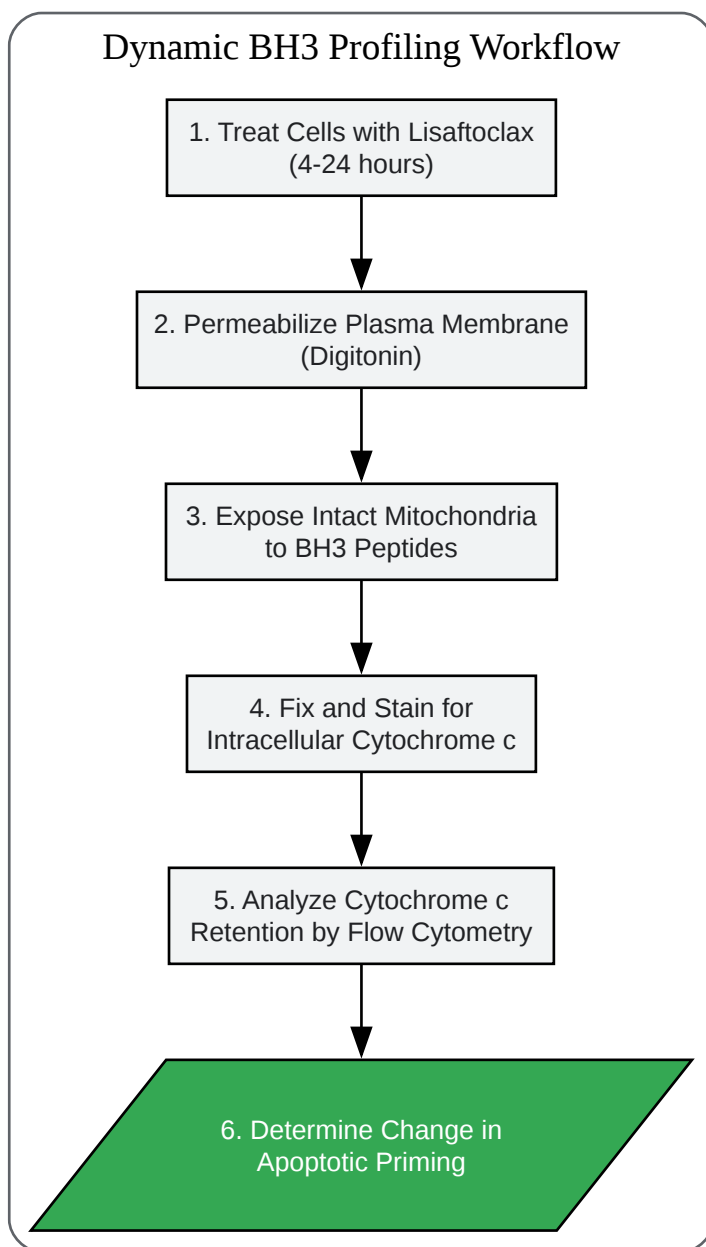
The key steps in the **Lisaftoclax**-induced apoptosis pathway are as follows:

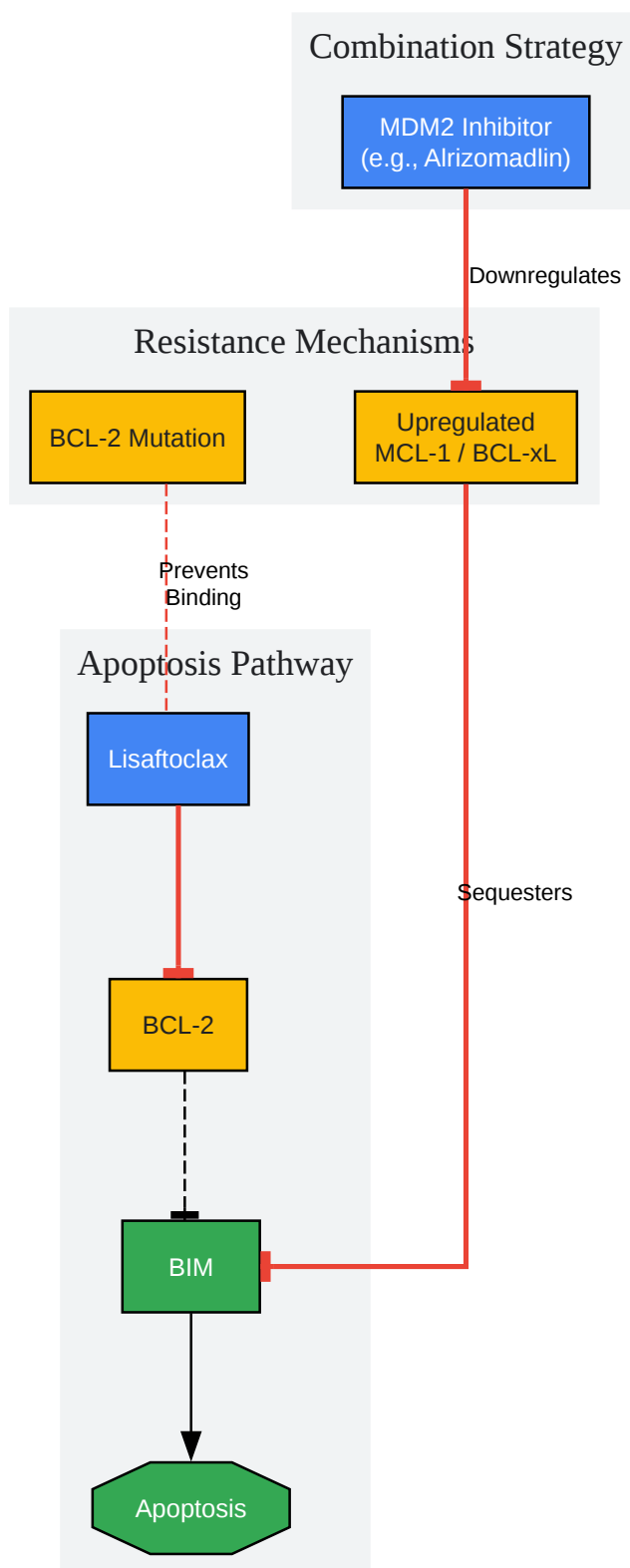
- BCL-2 Inhibition: **Lisafoclax** selectively binds to the hydrophobic groove of BCL-2, preventing it from sequestering pro-apoptotic proteins.[1][4]
- Liberation of Pro-Apoptotic Proteins: The binding of **Lisafoclax** to BCL-2 leads to the release of BIM.[1][5] Studies also show an increase in the pro-death protein Noxa following treatment.[1][5]
- BAX/BAK Activation: The liberated BIM directly activates the pro-apoptotic effector proteins BAX and BAK.[1][5]
- Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the mitochondrial outer membrane, forming pores.[1][5] This compromises the membrane's integrity.
- Caspase Cascade Activation: The pores facilitate the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[2] This triggers the formation of the apoptosome and activates a cascade of caspases (e.g., caspase-9 and caspase-3).[6]
- Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase 1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][7]

Beyond the canonical apoptosis pathway, **Lisafoclax** has been shown to significantly downregulate mitochondrial respiratory function and decrease ATP production, further contributing to its potent antitumor activity.[1][7]









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